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For Researchers, Scientists, and Drug Development Professionals

Fasiglifam (TAK-875), a potent and selective G protein-coupled receptor 40 (GPR40) agonist,

once stood as a promising novel therapeutic agent for the management of type 2 diabetes

mellitus. Its unique glucose-dependent mechanism of action offered the potential for effective

glycemic control with a reduced risk of hypoglycemia, a significant advantage over existing

therapies. However, the journey of fasiglifam through clinical development was abruptly halted

in late-stage Phase 3 trials due to unforeseen liver safety concerns. This technical guide

provides an in-depth history of the fasiglifam clinical trials, presenting key quantitative data,

detailing experimental protocols, and visualizing the underlying biological and operational

frameworks.

Mechanism of Action: The GPR40 Signaling
Pathway
Fasiglifam exerts its therapeutic effect by activating GPR40, a receptor predominantly

expressed on pancreatic β-cells.[1][2] The binding of fasiglifam to GPR40 initiates a signaling

cascade that potentiates glucose-stimulated insulin secretion (GSIS).[3] This glucose-

dependency is a critical feature, as it implies that the drug is most active in the presence of

elevated blood glucose, thereby minimizing the risk of hypoglycemia.[4]

The activation of GPR40 by an agonist like fasiglifam leads to the coupling and activation of

the Gq alpha subunit of the G protein complex. This, in turn, activates phospholipase C (PLC),
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which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on

the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the

cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the

exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C

(PKC), which further augments the insulin secretion process.
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GPR40 Signaling Pathway for Insulin Secretion.

Clinical Development Program: A Phased Approach
The clinical development of fasiglifam followed a standard trajectory, progressing from initial

safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in

patients with type 2 diabetes.
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Fasiglifam Clinical Trial Workflow.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from representative fasiglifam
clinical trials.

Table 1: Phase 2 Efficacy Data (12-Week, Randomized,
Double-Blind, Placebo- and Active-Controlled Trial)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1672068?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group N
Baseline HbA1c
(%)

Mean Change from
Baseline in HbA1c
(%)

Placebo - - -

Fasiglifam 6.25 mg - - -

Fasiglifam 25 mg - - -

Fasiglifam 50 mg - - -

Fasiglifam 100 mg - - -

Fasiglifam 200 mg - - -

Glimepiride - - -

Specific numerical

data for all arms of

this Phase 2 trial were

not consistently

available in the public

domain. However,

reports indicated

dose-dependent

decreases in HbA1c

with fasiglifam, with

reductions similar to

glimepiride at the 50

mg dose.[5]

Table 2: Phase 3 Efficacy Data in Japanese Patients (24-
Week, Randomized, Double-Blind, Placebo-Controlled
Trial)[6][7]
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Treatment
Group

N
Baseline
HbA1c (%)

Mean Change
from Baseline
in HbA1c (%)

P-value vs.
Placebo

Placebo 67 ~8.0 +0.16 -

Fasiglifam 25 mg 63 ~8.0 -0.57 <0.0001

Fasiglifam 50 mg 62 ~8.0 -0.83 <0.0001

Table 3: Pooled Phase 3 Safety Data - Liver Enzyme
Elevations[5][8][9][10]

Event Fasiglifam (All Doses) Placebo

Incidence of ALT or AST ≥3 x

ULN
2.1% - 2.7% 0.5%

Incidence of ALT or AST ≥10 x

ULN
0.31% 0.06%

ULN = Upper Limit of Normal

Experimental Protocols: A Representative Phase 3
Monotherapy Trial (NCT01324241)
This section outlines the typical methodology employed in a Phase 3 clinical trial of fasiglifam,

based on available information for a study in Japanese patients inadequately controlled by diet

and exercise.[6][7]

Study Design:

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Duration: 24 weeks of treatment.

Patient Population:

Inclusion Criteria:
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Adults with type 2 diabetes mellitus.

Inadequate glycemic control with diet and exercise alone.

HbA1c levels typically between 7.0% and 10.0%.

Stable body weight.

Exclusion Criteria:

History of type 1 diabetes or diabetic ketoacidosis.

Treatment with any antidiabetic drug within 8 weeks prior to screening.[7]

Significant cardiovascular, renal, or hepatic impairment.[7]

History of pancreatitis.

Pregnant or lactating women.

Intervention:

Randomization: Patients were randomly assigned to one of three treatment arms:

Fasiglifam 25 mg once daily.

Fasiglifam 50 mg once daily.

Placebo once daily.

Administration: Oral administration.

Endpoints:

Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[6]

Secondary Efficacy Endpoints:

Change from baseline in fasting plasma glucose (FPG).
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Proportion of patients achieving a target HbA1c level (e.g., <7.0% or <6.5%).

Safety Endpoints:

Incidence and severity of adverse events (AEs).

Incidence of hypoglycemia.

Changes in vital signs, electrocardiograms (ECGs), and laboratory parameters (with a

focus on liver function tests).

The Termination of a Promising Candidate
Despite demonstrating significant efficacy in improving glycemic control, the clinical

development of fasiglifam was voluntarily terminated by Takeda in December 2013.[8][9] The

decision was based on a review of cumulative data from the global Phase 3 program, which

revealed a concerning signal of drug-induced liver injury.[10][11][12] An independent Data

Monitoring Committee and a Liver Safety Evaluation Committee concluded that the benefits of

fasiglifam did not outweigh the potential risks of hepatotoxicity.[9]

The pattern of liver injury was generally hepatocellular, with some cases meeting the criteria for

Hy's Law, a strong predictor of severe drug-induced liver injury.[13] While many of the liver

enzyme elevations were asymptomatic and reversible upon discontinuation of the drug, the

potential for severe liver damage could not be ruled out.[10]

Conclusion for the Scientific Community
The story of fasiglifam serves as a critical case study in drug development. It underscores the

importance of rigorous and continuous safety monitoring throughout all phases of clinical trials.

While the primary efficacy of a novel compound is a key driver, unexpected off-target effects

can emerge, even in late-stage development, leading to the termination of an otherwise

promising therapeutic candidate. For researchers and scientists, the experience with

fasiglifam highlights the complexities of GPR40 agonism and the need for a deeper

understanding of the potential for idiosyncratic drug-induced liver injury with this class of

compounds. The extensive data collected during the fasiglifam clinical trials, though leading to

a disappointing outcome, remains a valuable resource for the scientific community in the

ongoing quest for safer and more effective treatments for type 2 diabetes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://pace-cme.org/news/takeda-ends-development-of-diabetes-drug-fasiglifam-due-to-concerns-about-liver-safety/2454008/
https://www.takeda.com/en-us/newsroom/news-releases/2013/takeda-announces-termination-of-fasiglifam-tak-875-development/
https://pubmed.ncbi.nlm.nih.gov/29492878/
https://pubmed.ncbi.nlm.nih.gov/30459247/
https://nusearch.nottingham.edu.my/discovery/fulldisplay?vid=44NOTTS_UNMC%3A44NOTMY&tab=Everything&offset=10&docid=cdi_proquest_miscellaneous_2136556040&query=creator%2Cexact%2C+Lincoff%2C+A.+Michael+&context=PC&adaptor=Primo+Central&lang=en&search_scope=MyInst_and_CI
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.takeda.com/en-us/newsroom/news-releases/2013/takeda-announces-termination-of-fasiglifam-tak-875-development/
https://www.researchgate.net/publication/323462979_Liver_Safety_of_Fasiglifam_TAK-875_in_Patients_with_Type_2_Diabetes_Review_of_the_Global_Clinical_Trial_Experience
https://pubmed.ncbi.nlm.nih.gov/29492878/
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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